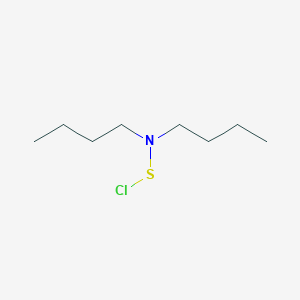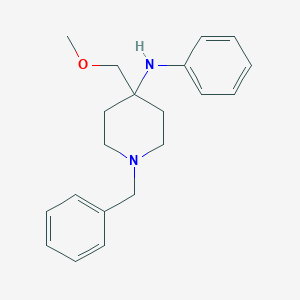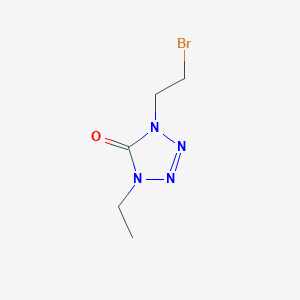
Chlorure de dibutyle amidosulfényle
Vue d'ensemble
Description
Amidosulfenyl chloride, dibutyl- (also known as DBC) is an organosulfur compound that is used in a variety of laboratory and industrial applications. It is a colorless, volatile liquid with a pungent odor and a molecular formula of C4H9ClOS. DBC is a strong electrophile and is highly reactive towards nucleophiles, making it a useful reagent for organic synthesis. It is also a key intermediate in the synthesis of a number of pharmaceuticals and other compounds.
Applications De Recherche Scientifique
Préparation des pesticides
Chlorure de di-N-butyle amidosulfényle : est utilisé comme réactif dans la synthèse de divers pesticides . Ses propriétés chimiques facilitent la formation de composés efficaces pour lutter contre les ravageurs, contribuant ainsi à la productivité agricole.
Bioremédiation des environnements contaminés
Ce composé a été étudié pour son rôle dans la biorémédiation des environnements contaminés par le phthalate de dibutyle (DBP) . Un consortium bactérien capable de dégrader le DBP, qui comprend le chlorure de di-N-butyle amidosulfényle, peut améliorer considérablement le taux d'élimination du DBP du sol contaminé, démontrant ainsi son potentiel pour les efforts de décontamination environnementale.
Dégradation des plastifiants
Des recherches ont montré que le chlorure de di-N-butyle amidosulfényle peut faire partie d'un consortium bactérien qui dégrade efficacement les plastifiants comme le DBP dans divers environnements . Cette application est essentielle pour atténuer l'impact des plastifiants, qui sont connus pour être des perturbateurs endocriniens, sur les écosystèmes et la santé humaine.
Adsorption améliorée des polluants organiques
Le composé a été impliqué dans des études visant à améliorer la capacité d'adsorption de matériaux comme le biochar pour les polluants organiques, y compris le DBP . Cette application est particulièrement pertinente pour les technologies de traitement de l'eau et la purification des solutions aqueuses contaminées par des composés organiques.
Recherche sur les composés perturbateurs endocriniens
Le chlorure de di-N-butyle amidosulfényle est impliqué dans des recherches concernant la dégradation et l'élimination des composés perturbateurs endocriniens (CPE) de l'environnement . Comprendre son rôle dans la dégradation des CPE peut conduire à de meilleures stratégies pour réduire la prévalence de ces substances nocives.
Recherche en protéomique
Dans le domaine de la protéomique, le chlorure de di-N-butyle amidosulfényle sert de réactif pour diverses applications de recherche . Sa participation à l'étude des protéines et de leurs interactions est essentielle pour faire progresser nos connaissances en biologie et en médecine.
Mécanisme D'action
Target of Action
Di-N-butyl Amidosulfenyl Chloride, also known as Amidosulfenyl chloride, dibutyl-, is primarily used in the synthesis of pesticides . The primary targets of this compound are the pests that these pesticides are designed to eliminate.
Result of Action
The primary result of the action of Di-N-butyl Amidosulfenyl Chloride is the synthesis of effective pesticides. These pesticides, when applied, can control and eliminate the target pests, protecting crops and improving agricultural yield .
Analyse Biochimique
Biochemical Properties
It is known that the compound is used in the synthesis of pesticides , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in pest metabolism or physiology.
Cellular Effects
Given its use in pesticide synthesis , it may influence cell function by disrupting metabolic pathways or signaling processes in pests
Metabolic Pathways
Given its use in pesticide synthesis , it may interact with enzymes or cofactors involved in pest metabolism
Propriétés
IUPAC Name |
(dibutylamino) thiohypochlorite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18ClNS/c1-3-5-7-10(11-9)8-6-4-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFZQRHTZYGWPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)SCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064409 | |
| Record name | Amidosulfenyl chloride, dibutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6541-82-8 | |
| Record name | N,N-Dibutylamidosulfenyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6541-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amidosulfenyl chloride, N,N-dibutyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006541828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amidosulfenyl chloride, N,N-dibutyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Amidosulfenyl chloride, dibutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1064409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-Tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B28813.png)
![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B28821.png)







![[[(2S,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]amino] dihydrogen phosphate](/img/structure/B28856.png)
